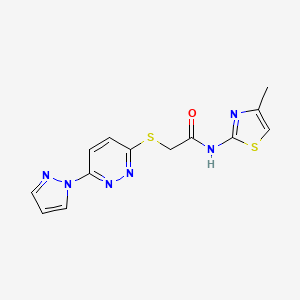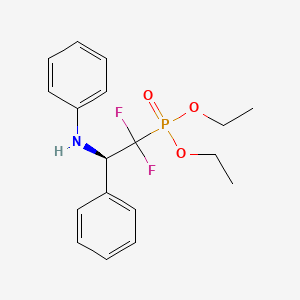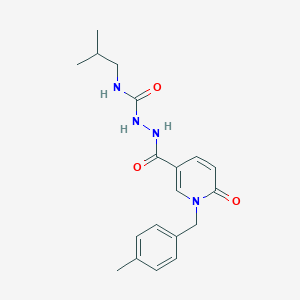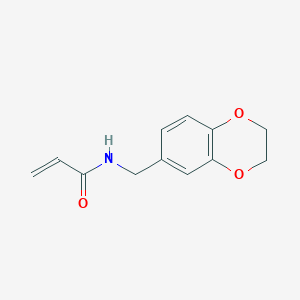![molecular formula C31H33N3O4S2 B2966817 Ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 532971-19-0](/img/structure/B2966817.png)
Ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an ester group, an amide group, a sulfanyl group, and an indole group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indole group, in particular, is a bicyclic structure that can contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions. Factors that could influence its properties include its degree of crystallinity, its solubility in various solvents, and its melting and boiling points .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound, due to its structural complexity, could be a candidate for pharmaceutical research. The presence of an indole moiety is particularly interesting because indole derivatives are known to exhibit a wide range of biological activities . They are often explored for their potential as therapeutic agents, including as anti-inflammatory and analgesic drugs . The specific structure of this compound might interact with certain enzymes or receptors, which could be beneficial in the development of new medications.
Material Science
The benzothiophene component of the molecule suggests potential applications in material science. Benzothiophenes are known for their electronic properties and are used in the creation of organic semiconductors . This compound could be investigated for its conductive properties and possibly applied in the development of organic light-emitting diodes (OLEDs) or other electronic devices.
Chemical Synthesis
In chemical synthesis, this compound could serve as an intermediate or a building block. Its complex structure, which includes multiple reactive functional groups such as esters and amides, makes it a versatile precursor for synthesizing a variety of other complex organic molecules .
Catalysis
The sulfur-containing moiety in the compound’s structure indicates that it could be explored as a ligand in catalysis. Sulfur-containing ligands are often used in transition metal catalysis due to their ability to stabilize metal centers and facilitate various catalytic reactions .
Biochemistry
Given the presence of an amino acid derivative within its structure, this compound could be used in biochemistry research to study protein interactions. It might mimic or inhibit the action of natural peptides or proteins, providing insights into enzyme mechanisms or protein-protein interactions .
Analytical Chemistry
The compound could also be used as a standard or reagent in analytical chemistry. Due to its unique structure, it could be utilized in mass spectrometry or chromatography to help identify or quantify similar compounds within complex biological samples .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to target a series of highly conserved proteins responsible for cell division, membrane constriction during division, and biosynthesis of peptidoglycan .
Mode of Action
It is known to undergo co/mn mediated oxidative coupling reaction with various indole derivatives .
Biochemical Pathways
Similar compounds have been known to affect the pathways related to cell division and peptidoglycan biosynthesis .
Result of Action
Similar compounds have been known to affect cell division and peptidoglycan biosynthesis, which could potentially lead to the inhibition of bacterial growth .
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O4S2/c1-3-38-31(37)28-23-9-5-7-11-25(23)40-30(28)33-27(35)19-39-26-18-34(24-10-6-4-8-22(24)26)17-16-32-29(36)21-14-12-20(2)13-15-21/h4,6,8,10,12-15,18H,3,5,7,9,11,16-17,19H2,1-2H3,(H,32,36)(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCCNGBEWTXHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2966740.png)




![2-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2966747.png)
![2,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2966748.png)

![N-(4-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2966750.png)
![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2966753.png)


